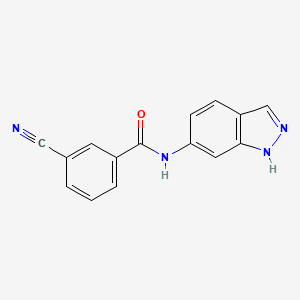

3-cyano-N-(1H-indazol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

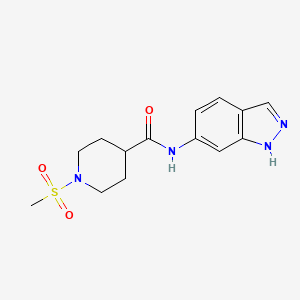

3-cyano-N-(1H-indazol-6-yl)benzamide is a heterocyclic compound with the following molecular formula: C₁₅H₁₂N₃OS . It contains a cyanide group (–CN) and an indazole ring system, which confers interesting pharmacological properties .

Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions. Notably, a Cu(OAc)₂-catalyzed method has been employed for the facile synthesis of 1H-indazoles via N–N bond formation. In this process, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)₂-catalyzed reaction under O₂ atmosphere . This strategy yields a wide variety of 1H-indazoles in good to excellent yields .

Molecular Structure Analysis

The molecular structure of 3-cyano-N-(1H-indazol-6-yl)benzamide consists of a benzamide core linked to an indazole ring through a cyano group. The 1H-indazole moiety contributes to its potential biological activity .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds, which include 3-cyano-n-(1h-indazol-6-yl)benzamide, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in the immune response .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Indazole derivatives are known to interact with a variety of biochemical pathways due to their ability to bind to multiple receptors .

Result of Action

Indazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3-cyano-N-(1H-indazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSQXIWCGLALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(1H-indazol-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)

![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)

![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)

![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)

![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)

![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)

![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)